molecular formula C13H16N2O4 B14593775 3-(2-Nitroethenyl)phenyl butylcarbamate CAS No. 61138-67-8

3-(2-Nitroethenyl)phenyl butylcarbamate

Cat. No.: B14593775
CAS No.: 61138-67-8
M. Wt: 264.28 g/mol
InChI Key: ODBIJPQRIRWSPV-UHFFFAOYSA-N
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Description

3-(2-Nitroethenyl)phenyl butylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroethenyl)phenyl butylcarbamate typically involves the reaction of 3-(2-nitroethenyl)phenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

    Starting Materials: 3-(2-nitroethenyl)phenol and butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. A catalyst such as triethylamine may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethenyl)phenyl butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-(2-aminoethenyl)phenyl butylcarbamate.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Nitroethenyl)phenyl butylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(2-Nitroethenyl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate moiety can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.

    Diafenthiuron: An insecticide with a similar carbamate structure used in agriculture.

Uniqueness

3-(2-Nitroethenyl)phenyl butylcarbamate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other carbamates that may lack such functional groups.

Properties

CAS No.

61138-67-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

[3-(2-nitroethenyl)phenyl] N-butylcarbamate

InChI

InChI=1S/C13H16N2O4/c1-2-3-8-14-13(16)19-12-6-4-5-11(10-12)7-9-15(17)18/h4-7,9-10H,2-3,8H2,1H3,(H,14,16)

InChI Key

ODBIJPQRIRWSPV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC(=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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